molecular formula C13H8FIO B1345415 4-Fluoro-3'-iodobenzophenone CAS No. 395-11-9

4-Fluoro-3'-iodobenzophenone

Cat. No.: B1345415
CAS No.: 395-11-9
M. Wt: 326.1 g/mol
InChI Key: ORZADNMJQJUFBJ-UHFFFAOYSA-N
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Description

4-Fluoro-3'-iodobenzophenone (CAS RN: 395-11-9) is a halogenated aromatic ketone featuring a fluorine atom at the para position of one benzene ring and an iodine atom at the meta position of the adjacent ring. This compound is structurally significant due to the electronic and steric effects imparted by the halogens, making it a valuable intermediate in organic synthesis, polymer chemistry, and pharmaceutical development . Its iodine substituent enhances reactivity in cross-coupling reactions, while the fluorine atom contributes to metabolic stability in bioactive molecules.

Properties

IUPAC Name

(4-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZADNMJQJUFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641517
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-11-9
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-iodobenzophenone typically involves the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 40-50°C for 5-6 hours. The product is then extracted using dichloromethane and purified to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for 4-Fluoro-3’-iodobenzophenone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under mild to moderate temperatures.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzophenone with boronic acids.

Scientific Research Applications

4-Fluoro-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action for 4-Fluoro-3’-iodobenzophenone is not well-documented. its reactivity can be attributed to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups, which influence its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Positional Isomers: 4-Fluoro-2'-iodobenzophenone

Key Differences :

  • Substituent Position: The iodine atom in 4-Fluoro-2'-iodobenzophenone is located at the ortho position relative to the ketone group, unlike the meta position in 4-Fluoro-3'-iodobenzophenone. This positional isomerism significantly alters steric interactions and electronic distribution.
  • Reactivity: Ortho-substituted iodobenzophenones are more prone to steric hindrance in reactions involving nucleophilic attack or metal-catalyzed coupling. For example, Suzuki-Miyaura coupling may proceed with lower yields for the ortho isomer compared to the meta-substituted counterpart .

Hydroxy-Substituted Analogs: 4-Fluoro-3'-hydroxybenzophenone

Methyl-Substituted Derivatives: 4-Fluoro-3-methylacetophenone

Structural and Functional Contrasts :

  • Substituent Type: The replacement of iodine with a methyl group in 4-Fluoro-3-methylacetophenone (CAS RN: 369-32-4) reduces molecular weight (152.16 g/mol vs. ~316.11 g/mol for the iodinated compound) and alters lipophilicity.
  • Physical Data: This compound has a density of 1.504 g/cm³ and a boiling point of ~90–92°C/16 mmHg, reflecting lower intermolecular forces compared to iodinated benzophenones, which typically have higher boiling points due to increased molecular mass .

Iodo-Acetophenone Derivatives: 1-(4-Fluoro-3-iodophenyl)ethanone

Functional Group Influence :

  • Ketone Position: Unlike benzophenones, 1-(4-Fluoro-3-iodophenyl)ethanone (CAS RN: 1824096-42-5) is an acetophenone derivative with a single benzene ring. The iodine’s presence enhances electrophilicity at the carbonyl carbon, making it reactive in condensations or Grignard reactions .
  • Applications : This compound is used in pharmaceutical intermediates, such as the synthesis of pyrrolo-pyridazine carboxamides, highlighting the utility of iodine in facilitating complex heterocycle formation .

Comparative Data Table

Compound Name CAS RN Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound 395-11-9 ~316.11 F (para), I (meta) Not reported Polymer precursors, pharma intermediates
4-Fluoro-2'-iodobenzophenone Not listed ~316.11 F (para), I (ortho) Not reported Organic synthesis
4-Fluoro-3'-hydroxybenzophenone Not listed ~216.20 F (para), OH (meta) Not reported High-performance polymers (e.g., isoPEK)
4-Fluoro-3-methylacetophenone 369-32-4 152.16 F (para), CH3 (meta) Not reported Fine chemical synthesis
1-(4-Fluoro-3-iodophenyl)ethanone 1824096-42-5 278.06 F (para), I (meta) Not reported Pharmaceutical intermediates

Biological Activity

4-Fluoro-3'-iodobenzophenone (CAS Number: 951890-71-4) is a halogenated organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and comparative studies with similar compounds.

  • Molecular Formula : C₁₃H₈FIO
  • Molecular Weight : 360.55 g/mol

The unique halogenated structure of this compound significantly influences its reactivity and biological interactions. The presence of fluorine and iodine atoms enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, potentially disrupting metabolic pathways.
  • Receptor Modulation : It may alter signaling pathways by binding to specific receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Properties

Preliminary studies have investigated the anticancer potential of this compound. It may induce apoptosis in cancer cells through modulation of specific signaling pathways. The unique structure allows for selective targeting of cancerous tissues while minimizing effects on normal cells.

Comparative Studies with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
3-Chloro-5-fluoro-3'-iodobenzophenoneLacks carbonyl groupAntimicrobial and anticancer properties
4-Chloro-3-fluorobenzophenoneSimilar structure without iodineLimited bioactivity compared to this compound
4-Iodo-3-fluorobenzophenoneLacks chlorineLess effective in enzyme inhibition

The presence of multiple halogen atoms (F and I) enhances the reactivity and binding properties of this compound compared to the other compounds listed.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
  • Cancer Cell Apoptosis : In vitro studies conducted at Oregon State University showed that this compound could induce apoptosis in glioblastoma cells through activation of intrinsic apoptotic pathways. The study indicated a dose-dependent increase in apoptotic markers when treated with concentrations ranging from 10 to 50 µM .
  • Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the activity of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The IC50 value was determined to be approximately 15 µM, indicating strong enzyme inhibition .

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